Tectochrysin

概述

描述

准备方法

化学反应分析

技克黄素会发生各种化学反应,包括:

氧化: 技克黄素可以被氧化形成醌类和其他氧化产物。

还原: 还原反应可以将技克黄素转化为二氢黄酮。

这些反应中常用的试剂包括高锰酸钾 (KMnO₄) 等氧化剂和硼氢化钠 (NaBH₄) 等还原剂。 形成的主要产物取决于所用反应条件和试剂 .

科学研究应用

Anticancer Properties

Tectochrysin has demonstrated promising anticancer effects across various cancer types.

Mechanisms of Action:

- Inhibition of Drug Efflux: this compound has been shown to noncompetitively inhibit the efflux of chemotherapeutic agents through P-glycoprotein (P-gp), enhancing the efficacy of drugs like doxorubicin and paclitaxel against multidrug-resistant cancer cells .

- Induction of Apoptosis: In colon cancer cell lines (SW480 and HCT116), this compound induces apoptotic cell death by activating death receptor pathways and inhibiting NF-κB signaling . The compound exhibited IC50 values of 6.3 μg/mL and 8.4 μg/mL for SW480 and HCT116 cells, respectively.

Case Studies:

- A study involving xenograft models revealed that this compound significantly reduced tumor growth in mice treated with the compound, demonstrating its potential as an effective anticancer agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to aging and neurodegenerative diseases.

Findings:

- In Caenorhabditis elegans, this compound extended lifespan by up to 21% and improved stress resistance, suggesting its potential role in combating age-related decline . It enhances the expression of DAF-16 regulated genes, which are crucial for longevity.

Antimicrobial Activity

The antimicrobial effects of this compound have been documented in various studies, highlighting its potential as a therapeutic agent against infections.

Research Insights:

- This compound exhibits broad-spectrum antimicrobial activity, making it a candidate for treating bacterial infections and possibly viral diseases . Its effectiveness against pathogens can be attributed to its ability to disrupt microbial cell membranes.

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, this compound has shown efficacy in several other areas:

- Anti-inflammatory Effects: this compound reduces inflammation through various pathways, contributing to its therapeutic potential in inflammatory diseases.

- Hepatoprotective Properties: The compound has been linked to liver protection, aiding in the treatment of hepatic disorders .

- Anti-diarrheal Activity: this compound has demonstrated effectiveness in managing diarrheal conditions through its antimicrobial properties.

Data Summary Table

作用机制

技克黄素的作用机制涉及多个分子靶点和途径:

相似化合物的比较

技克黄素类似于其他黄酮类化合物,如黄酮、柚皮苷、芹菜素、橙皮素、山奈酚和 4′,7-二羟基黄酮 。 技克黄素因其独特的取代模式(4 位羟基和 7 位甲氧基)而独特,这使其具有独特的生物活性 。 例如:

黄酮: 缺少 7 位的甲氧基,影响其溶解度和生物利用度。

柚皮苷: 含有额外的糖苷基团,改变其药代动力学特性。

芹菜素: 具有不同的取代模式,导致其生物效应存在差异。

生物活性

Tectochrysin, a flavonoid compound primarily derived from the plant Alpinia oxyphylla, has garnered significant attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects in various medical and therapeutic contexts, including cancer treatment, neuroprotection, and anti-inflammatory properties.

1. Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in overcoming multidrug resistance (MDR) in cancer cells.

This compound has been shown to inhibit the efflux function of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapies. In vitro experiments demonstrated that increasing concentrations of this compound led to a significant increase in intracellular fluorescence of calcein, indicating its ability to inhibit P-gp-mediated drug efflux .

Table 1: Nonlinear Kinetic Parameters of this compound on P-gp Activity

| Treatment | Vmax (pmol/mg Protein/10 min) | Km (μM) |

|---|---|---|

| Rhodamine 123 only | 14.8 ± 0.57 | 17.33 ± 0.70 |

| +50 μM this compound | 10.64 ± 0.15* | 16.45 ± 0.47 |

| +100 μM this compound | 7.72 ± 0.11* | 16.04 ± 0.53 |

The combination of this compound with chemotherapeutic agents has also been shown to enhance the efficacy of treatments against resistant cancer cell lines .

2. Neuroprotective Effects

This compound exhibits promising neuroprotective effects, particularly in models of Alzheimer's disease. Studies indicate that it alleviates impairments in spatial learning and memory induced by amyloid-beta (Aβ) peptides in mice, suggesting its potential role in treating neurodegenerative disorders .

3. Anti-inflammatory and Antioxidant Activities

This compound possesses significant anti-inflammatory and antioxidant properties, making it beneficial for various inflammatory conditions.

Research Findings

A study investigating the effects of this compound on paraquat-induced oxidative stress in rats revealed that it significantly increased antioxidant enzyme activities (e.g., catalase, superoxide dismutase) while decreasing malondialdehyde levels—a marker of oxidative stress . Furthermore, this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

Table 2: Effects of this compound on Biochemical Markers

| Parameter | Control | Paraquat (PQ) | PQ + this compound |

|---|---|---|---|

| CAT (U/mg protein) | 10.39 ± 0.27 | 4.97 ± 0.08# | 8.67 ± 0.18* |

| SOD Activity | N/A | N/A | Increased |

| MDA Levels | N/A | Increased | Decreased |

4. Applications in Diarrheal Diseases

Emerging research suggests that this compound may also have therapeutic applications in gastrointestinal disorders, particularly diarrheal diseases. In vitro studies indicated that this compound could reduce intestinal fluid secretion, thereby potentially alleviating diarrhea symptoms .

属性

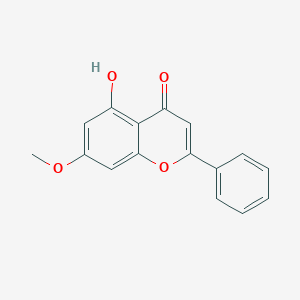

IUPAC Name |

5-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZVHDLBAYNPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199962 | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-28-5 | |

| Record name | Tectochrysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tectochrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tectochrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECTOCHRYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。